N-((6-(furan-2-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide
Description
N-((6-(furan-2-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a furan ring, a pyridine ring, and a benzimidazole moiety
Properties
IUPAC Name |
N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-3H-benzimidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2/c23-18(13-4-6-14-16(8-13)22-11-21-14)20-10-12-3-5-15(19-9-12)17-2-1-7-24-17/h1-9,11H,10H2,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUKYRCIWJMJCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=C(C=C2)CNC(=O)C3=CC4=C(C=C3)N=CN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-(furan-2-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The Suzuki–Miyaura coupling reaction is particularly suitable for industrial applications due to its efficiency and the availability of reagents. The reaction can be optimized for large-scale production by adjusting parameters such as temperature, solvent, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
N-((6-(furan-2-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The benzimidazole moiety can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions can be carried out using reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the pyridine ring can produce piperidine derivatives.
Scientific Research Applications
N-((6-(furan-2-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of N-((6-(furan-2-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
N-((6-(furan-2-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide can be compared with other similar compounds, such as:
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound also features a pyridine ring and has been studied for its anti-tubercular activity.
N-(pyridin-2-yl)amides: These compounds share the pyridine moiety and are used in various chemical and biological applications.
The uniqueness of this compound lies in its combination of the furan, pyridine, and benzimidazole rings, which confer distinct chemical and biological properties.
Biological Activity
N-((6-(furan-2-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including antibacterial, antifungal, and anticancer activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and molecular weight of approximately 298.31 g/mol. The structure features a benzimidazole core, which is known for its diverse biological activities.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of benzimidazole derivatives, including this compound. The compound has been tested against various Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Values
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8.0 |
| Escherichia coli | 16.0 |
| Bacillus subtilis | 4.0 |
| Pseudomonas aeruginosa | 32.0 |
These results indicate that the compound exhibits moderate antibacterial activity, particularly effective against Staphylococcus aureus and Bacillus subtilis .
Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activity against various strains of fungi.
Antifungal Efficacy
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 12.0 |
| Aspergillus niger | 20.0 |
| Fusarium oxysporum | 25.0 |
The antifungal tests reveal that this compound demonstrates significant activity against Candida albicans, suggesting its potential use in treating fungal infections .
Anticancer Activity
The cytotoxic effects of this compound have been evaluated against several cancer cell lines, including breast and colon cancer cells.
Cytotoxicity Data
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 15.0 |
| HCT116 (colon cancer) | 10.0 |
The IC50 values indicate that the compound has promising anticancer activity, especially against HCT116 cells, which are known to be resistant to many conventional therapies .
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or fungal cell membrane integrity.
- DNA Interaction : It could potentially intercalate with DNA or interfere with DNA replication in cancer cells.
- Receptor Modulation : The binding affinity to certain cellular receptors may lead to altered signaling pathways that affect cell proliferation and survival.
Case Studies
- Study on Antibacterial Properties : A recent investigation assessed the antibacterial efficacy of various benzimidazole derivatives, including this compound). The study concluded that modifications to the benzimidazole core significantly influenced antibacterial potency .
- Anticancer Research : A comprehensive study evaluated the cytotoxic effects of several benzimidazole derivatives on MCF-7 and HCT116 cell lines, demonstrating that structural variations could enhance anticancer activity .
Q & A
Q. What are the typical synthetic routes and reaction conditions for synthesizing N-((6-(furan-2-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide?
Methodological Answer: The synthesis of this compound likely involves a multi-step approach:
Core Formation : The benzo[d]imidazole core can be synthesized via cyclization of o-phenylenediamine derivatives with carboxylic acids or their equivalents under acidic conditions (e.g., HCl or polyphosphoric acid) .
Coupling Reactions : The furan-pyridine moiety may be introduced via nucleophilic substitution or reductive amination. For example, reacting 6-(furan-2-yl)nicotinaldehyde with the benzimidazole intermediate in the presence of a reducing agent (e.g., NaBH4) or using coupling agents like EDC/HOBt .
Optimization : Reaction conditions often require inert atmospheres (N₂/Ar), polar aprotic solvents (DMF, DMSO), and catalysts (e.g., ZnCl₂ for thiazolidinone formation in analogous syntheses) .
Q. Example Reaction Table :
| Step | Reagents/Conditions | Purpose | Yield Optimization |
|---|---|---|---|
| 1 | o-phenylenediamine, carboxylic acid derivative, HCl, 110°C | Benzimidazole core formation | Acid concentration and temperature control |
| 2 | 6-(furan-2-yl)nicotinaldehyde, NaBH4, MeOH | Reductive amination | Stoichiometric ratio and solvent choice |
Q. What analytical techniques are critical for characterizing this compound and confirming its purity?
Methodological Answer :
- Structural Confirmation :
- NMR Spectroscopy : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to identify aromatic protons (δ 7.0–9.0 ppm for benzimidazole and pyridine) and furan resonances (δ 6.2–7.5 ppm) .
- HRMS : High-resolution mass spectrometry to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
- Purity Assessment :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm); mobile phase gradients of acetonitrile/water with 0.1% TFA .
- Elemental Analysis : Combustion analysis for C, H, N to confirm stoichiometry (deviation < 0.4%) .
Q. How should researchers design initial biological screening assays for this compound?
Methodological Answer :
- Antimicrobial Activity :
- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains using broth microdilution (CLSI guidelines) .
- Fungal Models : Candida albicans susceptibility via agar diffusion .
- Cytotoxicity :
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?
Methodological Answer :
Q. SAR Design Table :
Q. How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer :
- Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration) to minimize discrepancies .
- Solubility Issues : Use co-solvents (e.g., DMSO ≤ 0.1%) or nanoformulations to address poor aqueous solubility, which may artificially lower activity .
- Target Selectivity : Perform kinase profiling or proteome-wide screens to identify off-target effects .
Q. What strategies improve the solubility and formulation of this compound for in vivo studies?
Methodological Answer :
Q. How can computational modeling guide the optimization of this compound?
Methodological Answer :
Q. What methodologies assess metabolic stability and potential toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
